molecular formula C9H8ClFO B1582443 3-Chloro-4'-fluoropropiophenone CAS No. 347-93-3

3-Chloro-4'-fluoropropiophenone

Cat. No. B1582443
CAS RN: 347-93-3
M. Wt: 186.61 g/mol
InChI Key: AAHQPLJUSLMHHR-UHFFFAOYSA-N
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Description

3-Chloro-4’-fluoropropiophenone is a chemical compound with the molecular formula C9H8ClFO . It has an average mass of 186.611 Da and a monoisotopic mass of 186.024765 Da . It is also known by other names such as 1-Propanone, 3-chloro-1-(4-fluorophenyl)- .


Synthesis Analysis

The synthesis of 3-Chloro-4’-fluoropropiophenone can be achieved from 3-Chloropropionyl chloride and 4-Bromofluorobenzene .


Molecular Structure Analysis

The linear formula of 3-Chloro-4’-fluoropropiophenone is FC6H4COCH2CH2Cl . The structure consists of a fluorophenyl group attached to a propiophenone group with a chlorine atom .


Physical And Chemical Properties Analysis

3-Chloro-4’-fluoropropiophenone is a solid at 20 degrees Celsius . It has a melting point of 47-49 degrees Celsius . The compound should be stored under inert gas and conditions to avoid are air sensitivity .

Scientific Research Applications

Biocatalytic Reduction

One notable application of 3-Chloro-4'-fluoropropiophenone is in biocatalytic reduction processes. Lee et al. (2011) optimized the reduction of this compound using Saccharomyces cerevisiae as a whole cell biocatalyst. They achieved 100% conversion in 12 hours under optimum conditions, highlighting the compound's role in efficient biocatalytic reactions (Lee et al., 2011).

Crystallography and Polymorphism

In the field of crystallography, Oswald et al. (2005) investigated the structures of related halophenols, including 3-chlorophenol, under different conditions (low temperature and high pressure). Their research provides insights into the polymorphic behavior and molecular interactions of compounds similar to this compound, which is essential for understanding its physical and chemical properties (Oswald et al., 2005).

Quantum Chemical Studies

Satheeshkumar et al. (2017) conducted quantum chemical studies on molecules structurally similar to this compound. They synthesized derivatives and analyzed their spectral properties and chemical reactivity using computational methods. This type of research aids in predicting the behavior and applications of this compound in various chemical contexts (Satheeshkumar et al., 2017).

Intermolecular Interactions

Shukla et al. (2014) synthesized and characterized derivatives of 1,2,4-triazoles, incorporating structural elements akin to this compound. Their focus on intermolecular interactions such as lp⋯π in these derivatives provides valuable data for understanding similar interactions in this compound (Shukla et al., 2014).

Environmental Degradation

Häggblom (1998) studied the reductive dechlorination of halogenated phenols by a sulfate-reducing consortium. This research is relevant to understanding the environmental degradation and bioremediation potential of compounds like this compound (Häggblom, 1998).

Chelation-Controlled Reduction

Mohanta et al. (2005) explored the effects of Ti-based Lewis acids on the reduction of α-fluoropropiophenone, a compound structurally related to this compound. Their research into chelation-controlled reduction pathways provides insights into how similar strategies could be applied to this compound (Mohanta et al., 2005).

Synthesis and Reactivity

Various studies have focused on the synthesis, reactivity, and characterization of compounds containing chloro and fluoro substituents, which are relevant to understanding the chemical behavior of this compound. These include the practical synthesis of related compounds (Zhang Qingwen, 2011), vibrational spectroscopy studies (Pandian et al., 2011), and the synthesis of new fluorine-containing dienes (Dmowski et al., 1998).

Safety and Hazards

The compound is classified as having acute toxicity (Category 4, Oral), causing skin irritation (Category 2), serious eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) targeting the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-chloro-1-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHQPLJUSLMHHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188251
Record name 2-Chloro-4'-fluoropropiophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

347-93-3
Record name 3-Chloro-4′-fluoropropiophenone
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URL https://commonchemistry.cas.org/detail?cas_rn=347-93-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4'-fluoropropiophenone
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Record name 347-93-3
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Record name 2-Chloro-4'-fluoropropiophenone
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Synthesis routes and methods

Procedure details

2-chloroethylpropionyl chloride (0.63 g), fluorobenzene (0.48 g), and aluminium chloride (0.8 g) were reacted in nitrobenzene (2.3 mL) at 0° C., followed by treatment with hydrochloric acid to obtain the title compound (0.2 g).
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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